molecular formula C17H16O B6323485 (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 52182-27-1

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B6323485
CAS No.: 52182-27-1
M. Wt: 236.31 g/mol
InChI Key: OMBUDWZTEOIFQY-ZHACJKMWSA-N
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Description

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). Ring A is substituted with a methyl group at the 3-position, while ring B has a methyl group at the 4-position. This structural motif places it within the non-piperazine-substituted chalcone category, which exhibits distinct structure-activity relationships (SAR) compared to piperazine-substituted analogs . Chalcones are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this compound a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBUDWZTEOIFQY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or diols.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Sodium borohydride or lithium aluminum hydride for carbonyl reduction, and hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions for electrophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

    Chemical Reactions: The α,β-unsaturated carbonyl system can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of chalcones are heavily influenced by substituent positions and electronic characteristics. Key comparisons include:

  • Compound 2j: ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, IC50 = 4.703 μM) shows that electronegative substituents (Br, F) enhance activity. Replacement of bromine with chlorine (compound 2h) or methoxy groups (compounds 2n, 2p) increases IC50 values, indicating that electron-withdrawing groups improve potency .
  • PAAPM/PAAPE Chalcones: These SARS-CoV-2 SPIKE protein inhibitors highlight the role of methoxy and ethoxy groups on ring B in mediating strong interactions.
Table 1: Substituent Effects on Inhibitory Activity
Compound Ring A Substituents Ring B Substituents IC50 (μM)
Cardamonin 2-OH, 4-OH None 4.35
Target Compound 3-Me 4-Me N/A
2j 4-Br, 2-OH, 5-I 4-F 4.703
PAAPM None 4-OCH3 N/A*

Physical and Spectroscopic Properties

Synthetic chalcones exhibit variability in melting points, yields, and spectroscopic signatures based on substituents:

  • The target compound’s methyl groups may lower its melting point compared to polar substituents like sulfonyl or methoxy.
  • LabMol Series : Chalcones with nitrothiophenyl or morpholinyl groups (e.g., LabMol-89, LabMol-93) have melting points up to 240°C, attributed to strong intermolecular interactions from nitro and sulfur groups .
Table 2: Physical Properties of Selected Chalcones
Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 3-Me (A), 4-Me (B)
7d (Diarylpyrazole) 169–171 63 4-OCH3 (B), phenylsulfonyl
LabMol-89 240 9 4-morpholinyl (A), nitro (B)
Enzyme Inhibition
  • MAO-B Inhibition : (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) is a potent MAO-B inhibitor (Ki = 0.11 μM), whereas analogs with nitro groups (P7, P17) shift selectivity to MAO-A. The target compound’s methyl groups may reduce MAO-B affinity compared to chloro/ethyl substituents .
  • Antimicrobial Activity : Halogenated pyrazine chalcones (e.g., 13a–13d) demonstrate substituent-dependent antimicrobial effects. The target compound’s lack of halogens or heterocycles may limit its efficacy in this context .
Nonlinear Optical (NLO) Properties
  • NLO Performance : (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits a high c(3) value (2.77 × 10⁻²² m² V⁻²), attributed to the electron-withdrawing nitro group. The target compound’s methyl groups, being electron-donating, likely result in lower NLO activity .

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure and biological properties. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C17H16O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 6552-71-2

Chalcones are known for their α,β-unsaturated carbonyl system, which contributes to their reactivity and biological activity. The presence of both methyl and methoxy groups in this compound enhances its electronic properties and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
  • Cell Signaling Modulation : It affects key signaling pathways by interacting with transcription factors and kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that this chalcone can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines, including melanoma . It activates caspases and modulates proteins involved in the cell cycle, such as cyclin B1 and p21.
StudyCell LineEffect
Butcher et al. (2007)MelanomaInduced apoptosis via caspase activation
MDPI (2022)A2058 & BLMCell cycle arrest and mitochondrial dysfunction

Antimicrobial Activity

Chalcones are recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt microbial membranes and inhibit growth.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for treating inflammatory diseases.

Case Studies

  • Antiproliferative Effects on Cancer Cells :
    • In a study investigating the antiproliferative effects of chalcone derivatives, this compound was identified as having potent activity against melanoma cells through mechanisms involving cell cycle modulation and apoptosis induction .
  • Antimicrobial Testing :
    • Various studies have tested this compound against common pathogens, confirming its effectiveness in inhibiting bacterial growth, which supports its potential use in developing new antimicrobial agents.

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